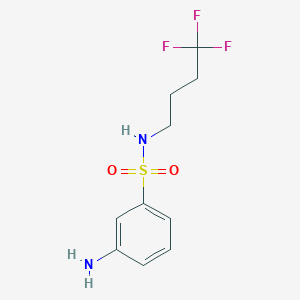
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide
Overview
Description
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1550544-20-1 . It has a molecular weight of 282.29 . This compound is versatile and has immense scientific potential.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Antibacterial Applications
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial properties. This compound can be utilized in the development of new antibacterial drugs that target a range of bacterial infections. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable asset in the pharmaceutical industry .
Anti-Carbonic Anhydrase Activity
Sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for maintaining pH balance in tissues. This compound’s potential to inhibit carbonic anhydrase could lead to treatments for conditions like glaucoma, where reducing the production of aqueous humor in the eye is beneficial .
Anti-Dihydropteroate Synthetase Activity
Another important application is the inhibition of dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria. By inhibiting this enzyme, 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide could be used to treat bacterial infections by preventing the synthesis of necessary folates .
Material Science
In material science, this compound could be used to modify surfaces or create new polymers with specific properties, such as increased resistance to degradation or improved thermal stability. The trifluorobutyl group could impart hydrophobic characteristics to materials, making them useful in various industrial applications .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis, particularly in the creation of complex molecules for pharmaceuticals or agrochemicals. Its reactive amino group allows for further functionalization, making it a versatile reagent in organic synthesis .
Analytical Chemistry
In analytical chemistry, 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide could be used as a standard or a reagent in chromatographic methods to detect or quantify sulfonamides in various samples, aiding in environmental monitoring or quality control processes .
properties
IUPAC Name |
3-amino-N-(4,4,4-trifluorobutyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKWSRULDHFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







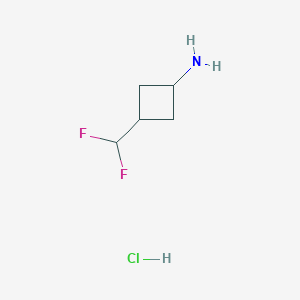
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
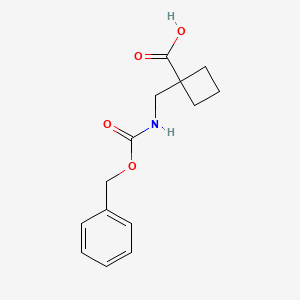
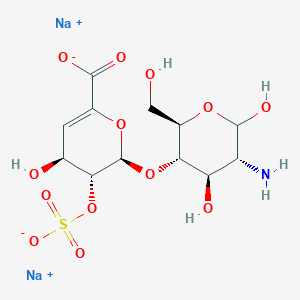
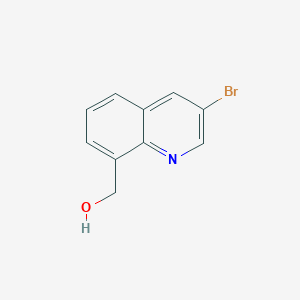




![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)